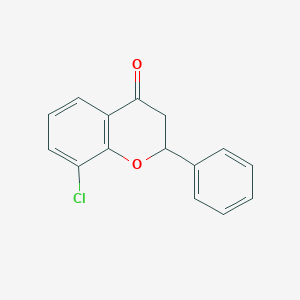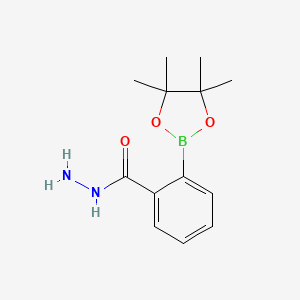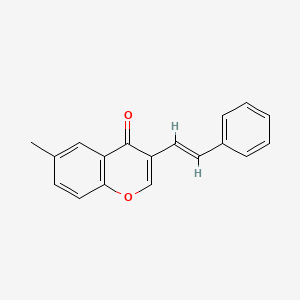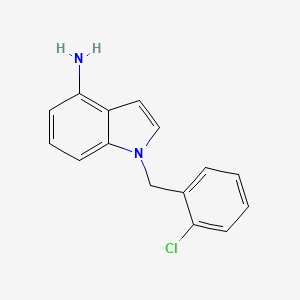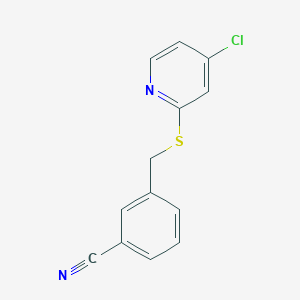
3-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile is an organic compound with the molecular formula C13H9ClN2S It is characterized by the presence of a chloropyridine ring, a thioether linkage, and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile typically involves the reaction of 4-chloropyridine-2-thiol with a suitable benzonitrile derivative. One common method includes the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a benzonitrile derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can bind to active sites of enzymes, inhibiting their activity. The thioether linkage and benzonitrile group contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes.
類似化合物との比較
Similar Compounds
4-Chloropyridine-2-thiol: Shares the chloropyridine moiety but lacks the benzonitrile group.
Benzonitrile: Contains the nitrile group but lacks the chloropyridine and thioether linkages.
4-Chloropyridine-2-thioether derivatives: Similar thioether linkage but different substituents on the pyridine ring.
Uniqueness
3-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity
特性
CAS番号 |
1346707-55-8 |
|---|---|
分子式 |
C13H9ClN2S |
分子量 |
260.74 g/mol |
IUPAC名 |
3-[(4-chloropyridin-2-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C13H9ClN2S/c14-12-4-5-16-13(7-12)17-9-11-3-1-2-10(6-11)8-15/h1-7H,9H2 |
InChIキー |
BOLCSYFVTDAUPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C#N)CSC2=NC=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B11858475.png)
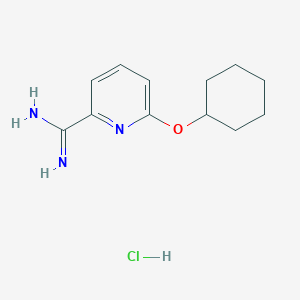

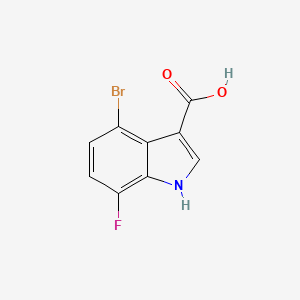

![(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate](/img/structure/B11858508.png)


